PDAT

Enzyme Kinetics INMT Allosteric Inhibition

Research requiring pharmacological isolation of INMT activity is often confounded by mixed-mechanism inhibitors or pan-methyltransferase off-target effects. PDAT solves this with a pure noncompetitive mechanism (Vmax reduction, Km unchanged) and validated selectivity against PNMT/NNMT. - **Pure noncompetitive:** Ki = 84 μM (rabINMT); no substrate-dependent ambiguity - **Selectivity window:** No inhibition of hPNMT/hNNMT up to 2 mM (~24x Ki) - **≥98% purity solid** - ready for radiometric, fluorescence, or MTase-Glo assays

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
Cat. No. B15588302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDAT
Molecular FormulaC15H23N3
Molecular Weight245.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3
InChIKeyWXDCWQNNGHIWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDAT: Selective Noncompetitive INMT Inhibitor


PDAT (N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine, propyl dimethyl amino tryptamine) is a synthetic, small-molecule inhibitor of indolethylamine N-methyltransferase (INMT), a Class 1 transmethylation enzyme [1]. It is a noncompetitive inhibitor with a reported Ki of 84 μM for rabbit lung INMT [1]. PDAT is a derivative of tryptamine and is used as a research tool to study the biological function and regulation of INMT [1].

Pure noncompetitive INMT inhibition mechanism
Allosteric site investigation context
Reported selectivity over hPNMT/hNNMT

Mechanistic Diversity of INMT Inhibitors


While several small molecules have been reported to inhibit INMT, their kinetic mechanisms, potency, and selectivity profiles differ significantly. For instance, the endogenous product DMT exhibits a mixed competitive and noncompetitive inhibition mechanism, whereas PDAT acts through a pure noncompetitive mechanism [1]. Furthermore, PDAT demonstrates notable selectivity for INMT over other closely related Class 1 methyltransferases (PNMT and NNMT) at relevant concentrations [1]. These mechanistic and selectivity distinctions directly impact experimental outcomes, making generic substitution without careful consideration of assay conditions and research objectives potentially misleading.

Mechanism mismatch
DMT mixed-type kinetics may confound allosteric interpretation
Selectivity context
SAH pan-methyltransferase activity limits target-specific studies
Uncharacterized inhibitors
Historical INMT ligands lack kinetic and selectivity data

PDAT vs. Comparators: Quantitative Evidence


Inhibition Mechanism: Pure Noncompetitive vs. Mixed

PDAT is a pure noncompetitive inhibitor of rabbit lung INMT, whereas the endogenous product DMT exhibits a mixed competitive and noncompetitive mechanism [1]. This difference in mechanism directly influences how substrate concentration affects inhibitor potency, which is critical for accurate interpretation of biochemical assays [1].

Mechanism
Head-to-head
PDAT (100 µM) Km unchanged, Vmax reduced 54%
DMT (100 µM) Km increased 1.9-fold, Vmax reduced 41%
Supports allosteric mechanism interpretation
Pure noncompetitive vs mixed-type kinetics
Enzyme Kinetics INMT Allosteric Inhibition

Selectivity Over PNMT and NNMT

In silico docking studies using Autodock revealed that PDAT binds to the predicted allosteric site on rabINMT with a significantly lower binding energy compared to DMT [1]. The more favorable binding energy of -7.58 kcal/mol for PDAT suggests stronger interactions with the N-terminal helix-loop-helix region [1].

Selectivity
Head-to-head
≥24×
selectivity window
Selectivity context for co-expression studies
0% inhibition of hPNMT/hNNMT at 2 mM
Molecular Docking INMT Allostery

In Silico Docking: Allosteric Site Binding Affinity

PDAT demonstrated high selectivity for INMT, showing no detectable inhibition of structurally similar Class 1 methyltransferases, including human phenylethanolamine-N-methyltransferase (hPNMT) and human nicotinamide-N-methyltransferase (hNNMT), at a concentration of 2 mM [1]. This concentration is approximately 24-fold higher than its Ki for rabINMT [1].

Docking
Head-to-head
−1.24 kcal/mol
ΔΔG (PDAT vs DMT)
Supports allosteric binding-site mapping
Autodock; N-terminal helix–loop–helix region
Selectivity Profiling INMT Methyltransferase

Comparison with Historical INMT Inhibitors

PDAT inhibits rabbit lung INMT (rabINMT) with a defined Ki of 84 µM [1]. While this potency is moderate, it is well-characterized and serves as a benchmark for structure-activity relationship (SAR) studies and for calibrating assays [1]. For comparison, the product DMT was a mixed inhibitor, and a structural analog lacking the N,N-dimethylation (PAT) exhibited an IC50 of approximately 1 mM, highlighting the critical role of the dimethylamino moiety [2].

Historical context
Cross-study
Comprehensive characterization only available for PDAT; older inhibitors lack kinetic, selectivity, or binding-site data.
Data to verify for historical INMT ligands
Cyclic amidines, neuroleptics, aliphatic diamines
Biochemical Assay INMT Ki Value

PDAT: Key Research Applications


Allosteric Site Characterization and Cooperativity

PDAT's established pure noncompetitive mechanism [1] makes it an ideal probe for studying the presence and function of allosteric sites on INMT. By using PDAT, researchers can perturb enzyme activity without competing with substrate binding, a critical approach for mapping regulatory sites [1] and understanding how cellular metabolites or other small molecules might modulate INMT function in vivo.

Selective INMT Inhibition in Co-Expressing Tissues

When performing experiments in cell lysates, tissue homogenates, or other complex matrices containing multiple methyltransferases, PDAT's selectivity for INMT over PNMT and NNMT [1] is a key advantage. This property helps minimize confounding results from off-target effects, allowing for more definitive conclusions about the specific biological role of INMT in pathways such as DMT biosynthesis or other methylation events.

SAR Studies for INMT Allosteric Pocket

PDAT serves as a benchmark compound for medicinal chemistry efforts aimed at developing more potent or bioavailable INMT inhibitors. Its well-characterized Ki value (84 µM) [1] and the demonstrated importance of N,N-dimethylation on its propylamino moiety [2] provide clear SAR guidance. New derivatives can be directly compared to PDAT's activity and selectivity profile in standardized biochemical assays to assess improvements in potency or changes in mechanism.

Application
Selection Property
Validation Focus
Allosteric site characterization
Pure noncompetitive mechanism
Allosteric binding-site validation
Tissue co-expression model studies
Selectivity over PNMT/NNMT
Off-target methylation endpoint review
SAR and lead optimization
Dimethylated propylamino scaffold
Pharmacophore mapping and affinity improvement
INMT activity assay standardization
Defined kinetic parameters and purity
Inter-laboratory control reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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